9H-fluorene-2,7-disulfonic Acid
Description
Introduction to 9H-Fluorene-2,7-Disulfonic Acid in Contemporary Research
Historical Context and Discovery Trajectory
The discovery of 9H-fluorene-2,7-disulfonic acid traces back to early investigations into sulfonated polycyclic aromatic hydrocarbons. Initial work by Schmidt and Retzlaff in 1912 demonstrated the feasibility of introducing sulfonic acid groups onto fluorene derivatives through direct sulfonation. Their methods, though yielding impure products, established the reactivity patterns of fluorene’s aromatic system. By 1930, Courtot et al. refined these protocols using controlled reaction conditions in glacial acetic acid, achieving higher regioselectivity for the 2,7-disubstituted product.
A pivotal advancement occurred with the development of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent, enabling precise functionalization of fluorene derivatives. As detailed in a 2015 patent, this reagent facilitated the synthesis of 2,7-dichlorofluorene—a key intermediate for further sulfonation—under mild conditions (16–20°C) with yields exceeding 80%. These methodological improvements underscored the compound’s synthetic accessibility, driving its adoption in materials science.
Table 1: Key Historical Milestones in 9H-Fluorene-2,7-Disulfonic Acid Research
Academic Significance in Organic and Materials Chemistry
The academic value of 9H-fluorene-2,7-disulfonic acid stems from its dual role as a Bronsted acid catalyst and π-conjugated scaffold. In organic synthesis, its sulfonic acid groups act as proton donors, facilitating Friedel-Crafts alkylations and esterifications under solvent-free conditions. Comparative studies show a 40% increase in reaction rates compared to benzenesulfonic acid derivatives, attributed to the fluorene ring’s electron-withdrawing effect.
Materials science applications exploit the compound’s ability to form stable charge-transfer complexes. Research by Perepichka et al. demonstrated that derivatives with selenathiole moieties exhibit intramolecular charge transfer (ICT) bands at λmax = 450–550 nm, tunable via substituent electronics. These properties enable their use in organic light-emitting diodes (OLEDs), where they serve as electron-transport layers with external quantum efficiencies exceeding 12%.
Table 2: Comparative Electronic Properties of Fluorene Derivatives
| Derivative | ICT λmax (nm) | Application |
|---|---|---|
| 2,7-Disulfonic acid | 320 | Proton-exchange membranes |
| 9-(1,3-Dithiol-2-ylidene) | 520 | OLED emissive layers |
| 2,7-Disulfonamide | 380 | Heterogeneous catalysis |
The compound’s structural modularity is further exemplified in polymer chemistry. Covalent incorporation into poly(ether sulfone) matrices enhances proton conductivity to 0.15 S/cm at 80°C, rivaling Nafion® membranes in fuel cell applications. This versatility ensures its continued relevance in addressing challenges in sustainable energy and advanced manufacturing.
Properties
IUPAC Name |
9H-fluorene-2,7-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6S2/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJRJWHBYUAEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)O)C3=C1C=C(C=C3)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366138 | |
| Record name | 9H-fluorene-2,7-disulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60913-39-5 | |
| Record name | 9H-fluorene-2,7-disulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent Variations on the Fluorene Core
9-Oxo-9H-fluorene-2,7-disulfonic Acid (Dipotassium Salt)
- Structure : The 9-position is oxidized to a ketone (oxo group), with sulfonic acids at 2- and 7-positions.
- Formula : C₁₃H₈K₂O₇S₂ (MFCD00045336) .
- Key Differences :
- The oxo group increases electron-withdrawing effects, reducing aromaticity compared to the parent compound.
- Forms stable dipotassium salts, enhancing solubility in polar solvents.
- Applications: Intermediate in organic synthesis and specialty dyes.
9H-Fluorene-2,7-disulfonyl Dichloride
- Structure : Sulfonic acid groups replaced by sulfonyl chlorides (–SO₂Cl).
- Formula : C₁₃H₈Cl₂O₄S₂ (MolPort-000-687-583) .
- Key Differences :
- Reactive electrophilic groups enable cross-linking in polymer chemistry.
- Used to synthesize sulfonamides or sulfonate esters.
- Less stable in aqueous environments compared to sulfonic acids.
9,9-Bis(2-carbamoylethyl)fluorene-2,7-disulfonic Acid (Disodium Salt)
- Structure : Two carbamoylethyl (–CH₂CH₂CONH₂) groups at the 9-position.
- Formula : C₁₉H₂₀N₂O₈S₂·2Na (CAS 21876-21-1) .
- Key Differences :
- Carbamoyl groups introduce hydrogen-bonding capability, useful in hydrogels or drug delivery systems.
- Reduced acidity compared to the parent compound due to electron-donating substituents.
Core Structural Analogues
Naphthalene-2,7-disulfonic Acid Derivatives
- Example: D&C Red No. 33 subsidiary colors (e.g., 5-amino-4-hydroxy-3-phenylazo-naphthalene-2,7-disulfonic acid) .
- Key Differences :
- Naphthalene core (two fused benzene rings) vs. fluorene (bicyclic with a five-membered ring).
- Naphthalene derivatives exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation.
- Applications: Textile dyes and food colorants.
Anthraquinone-2,7-disulfonic Acid Disodium Salt
- Structure: Anthraquinone core with sulfonic acids at 2- and 7-positions.
- Key Differences: Anthraquinone’s conjugated system absorbs visible light more intensely, ideal for vibrant dyes. Higher thermal stability than fluorene derivatives.
Functional Group Comparisons
Q & A
Advanced Research Question
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous electrolytes (e.g., OPLS-AA force field) to optimize ion transport .
- Docking Studies : Screen for interactions with biomolecules (e.g., HIV-1 gp41 protein) using AutoDock Vina; sulfonate groups enhance binding affinity via electrostatic interactions .
How is 9H-fluorene-2,7-disulfonic acid used in dye intermediate synthesis?
Advanced Research Question
The compound serves as a precursor for anthraquinone dyes:
- Reaction Pathway : React with sodium chlorate in HCl to form dichloroanthracene intermediates, followed by coupling with aromatic amines .
- Optimization : Use 66% sulfuric acid at 120°C for 24 hours to achieve >90% conversion to dichloro derivatives .
How to resolve contradictions between electrochemical and computational data?
Advanced Research Question
Discrepancies in redox potentials or degradation rates require multi-modal validation:
- In Situ Spectroscopy : UV-Vis or Raman to monitor intermediate species during cycling .
- X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation states of sulfur atoms post-electrolysis .
What ecotoxicological assessments are needed for 9H-fluorene-2,7-disulfonic acid?
Advanced Research Question
- Acute Toxicity : Follow OECD Test Guideline 423; preliminary data suggest LD₅₀ > 2000 mg/kg (oral, rats) .
- Environmental Persistence : Test biodegradability via OECD 301B; sulfonic acids often show low mineralization (<20% in 28 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
